Cas no 27065-65-2 (Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate)

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate structure
27065-65-2 structure
商品名:Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate
CAS番号:27065-65-2
MF:C17H18O5
メガワット:302.32182
CID:1092426
PubChem ID:563916

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate
    • methyl 3,5-dimethoxy-4-phenylmethoxybenzoate
    • SCHEMBL5240840
    • Methyl 4-benzyloxy-3,5-dimethoxybenzoate
    • Methyl4-(benzyloxy)-3,5-dimethoxybenzoate
    • methyl 3,5-dimethoxy-4-benzyloxybenzoate
    • 27065-65-2
    • インチ: InChI=1S/C17H18O5/c1-19-14-9-13(17(18)21-3)10-15(20-2)16(14)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
    • InChIKey: FHMBWZLKMRUKQO-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C(=CC(=C1)C(=O)OC)OC)OCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 302.11542367g/mol
  • どういたいしつりょう: 302.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019096699-5g
Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate
27065-65-2 95%
5g
$321.44 2023-09-02
Crysdot LLC
CD12089642-5g
Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate
27065-65-2 95+%
5g
$402 2024-07-24

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate 関連文献

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoateに関する追加情報

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate (CAS No. 27065-65-2): A Comprehensive Overview

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate, identified by its CAS number 27065-65-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a benzyloxy group and two methoxy substituents on a benzoate backbone, has garnered attention due to its potential applications in various biochemical pathways and drug development strategies.

The structural configuration of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate imparts unique chemical properties that make it a valuable intermediate in synthetic organic chemistry. The presence of the benzyloxy group enhances its solubility in organic solvents, while the methoxy groups contribute to its stability and reactivity. These characteristics have positioned this compound as a candidate for further exploration in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. The structural motifs present in Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate align well with these therapeutic targets. For instance, benzoate derivatives have been extensively studied for their anti-inflammatory properties, often through the inhibition of cyclooxygenase enzymes and other inflammatory mediators.

Recent studies have highlighted the potential of methoxy-substituted benzoates as scaffolds for drug discovery. The methoxy groups not only stabilize the molecule but also serve as points for further functionalization, allowing chemists to tailor the pharmacological properties of the compound. This flexibility has led to several promising derivatives being investigated for their efficacy in preclinical models.

The benzyloxy group in Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate also plays a crucial role in its chemical behavior. This moiety can participate in various reactions, including nucleophilic substitution and transesterification, making it a versatile building block for synthetic chemistry. Researchers have leveraged these properties to develop novel synthetic routes that improve yield and purity, which are critical factors in pharmaceutical manufacturing.

One of the most compelling aspects of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate is its potential as a prodrug or precursor for more active pharmaceutical ingredients (APIs). Prodrugs are designed to enhance drug delivery by improving solubility or stability before being converted into their active form within the body. The structural features of this compound make it an attractive candidate for such applications.

In addition to its synthetic utility, Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate has shown promise in preliminary biological assays. These assays have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. While further research is needed to fully elucidate its pharmacological profile, these early findings are encouraging and warrant further investigation.

The synthesis of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzyloxy-substituted ring system efficiently. These methods not only improve reaction efficiency but also minimize waste, aligning with green chemistry principles.

The growing emphasis on sustainable chemistry has spurred innovation in synthetic routes for compounds like Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate. Researchers are increasingly exploring biocatalytic approaches and flow chemistry techniques to enhance sustainability. Such advancements not only reduce environmental impact but also improve scalability for industrial applications.

The potential applications of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and specialty chemicals as well. For instance, derivatives of this compound could be developed as novel pesticides or herbicides that target specific biological pathways in plants or pests.

In conclusion, Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate (CAS No. 27065-65-2) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its structural features offer opportunities for further development into novel therapeutic agents and sustainable chemical processes. As research continues to uncover new possibilities for this compound, its significance in the scientific community is likely to grow.

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